molecular formula C8H8O2 B008834 2'-Hydroxyacetophenone CAS No. 104809-67-8

2'-Hydroxyacetophenone

Cat. No.: B008834
CAS No.: 104809-67-8
M. Wt: 136.15 g/mol
InChI Key: JECYUBVRTQDVAT-UHFFFAOYSA-N
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Description

It is a monohydroxyacetophenone where one of the hydrogens ortho to the acetyl group has been replaced by a hydroxy group . This compound is known for its applications in various fields, including pharmaceuticals, fragrances, and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Acetylphenol can be synthesized through several methods. One common approach involves the reaction of phenol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acetic phenate intermediate, which is then hydrolyzed to yield o-acetylphenol .

Industrial Production Methods: In industrial settings, the production of o-acetylphenol often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: o-Acetylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Scientific Research Applications

o-Acetylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of o-acetylphenol involves its interaction with various molecular targets and pathways. The hydroxy group in the ortho position to the acetyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

    Phenol: Lacks the acetyl group and is less reactive in electrophilic aromatic substitution reactions.

    Acetophenone: Lacks the hydroxy group and has different reactivity and applications.

    p-Acetylphenol: The hydroxy group is in the para position, leading to different chemical properties and reactivity.

Uniqueness of o-Acetylphenol: o-Acetylphenol’s unique combination of the hydroxy and acetyl groups in the ortho position gives it distinct reactivity and applications compared to its analogs. This structural arrangement allows for specific interactions in chemical reactions and biological systems, making it valuable in various fields .

Properties

IUPAC Name

1-(2-hydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3
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InChI Key

JECYUBVRTQDVAT-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1O
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Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID7040285
Record name 2-Hydroxyacetophenone
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Molecular Weight

136.15 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS]
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Boiling Point

213.00 °C. @ 717.00 mm Hg
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Vapor Pressure

0.00748 [mmHg]
Record name 2'-Hydroxyacetophenone
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CAS No.

118-93-4
Record name 2′-Hydroxyacetophenone
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Record name 2'-HYDROXYACETOPHENONE
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Melting Point

4 - 6 °C
Record name 2'-Hydroxyacetophenone
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Synthesis routes and methods

Procedure details

Following general operating mode A, 2′-bromoacetophenone (199 mg, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of an oil with a yield of 83% (eluent: ethyl acetate/heptane 20:80).
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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